molecular formula C10H13F2N B13259167 N-(butan-2-yl)-3,4-difluoroaniline

N-(butan-2-yl)-3,4-difluoroaniline

Cat. No.: B13259167
M. Wt: 185.21 g/mol
InChI Key: SCSYQTKCWBLXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-3,4-difluoroaniline is a fluorinated aniline derivative featuring a secondary butyl group (butan-2-yl) attached to the nitrogen atom of a 3,4-difluoroaniline scaffold. This compound belongs to a broader class of N-alkyl/aryl-3,4-difluoroaniline derivatives, which are pivotal intermediates in medicinal chemistry, particularly in synthesizing fluoroquinolone antibiotics like ofloxacin, levofloxacin, and norfloxacin . The fluorine atoms at the 3- and 4-positions enhance electron-withdrawing effects, improving metabolic stability and modulating reactivity for regioselective functionalization .

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

N-butan-2-yl-3,4-difluoroaniline

InChI

InChI=1S/C10H13F2N/c1-3-7(2)13-8-4-5-9(11)10(12)6-8/h4-7,13H,3H2,1-2H3

InChI Key

SCSYQTKCWBLXRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,4-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-(butan-2-yl)-3,4-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the butan-2-yl group and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of N-Substituted 3,4-Difluoroaniline Derivatives

Compound Name Substituent(s) Biological Activity (vs. Reference) Key Applications Reference ID
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzoyl Tyrosinase inhibition (melanin synthesis) Cosmetic whitening agents
1-Benzyl-N-(3,4-difluorophenyl)piperidin-4-amine Benzyl-piperidine Antibacterial intermediate Quinolone antibiotic synthesis
Azomethine 1f (3,4-difluoroaniline derivative) - 45% activity against E. coli (vs. furazolidone) Antimicrobial agents
N,N-bis-(4,4-Difluoro-pentyl)-aniline 4,4-Difluoro-pentyl Enhanced solubility/reactivity Pharmaceuticals, agrochemicals
N-(tert-Butoxycarbonyl)-3,4-difluoroaniline tert-Butoxycarbonyl Regioselective C-2/C-3 functionalization Fluoroquinolone synthesis

Key Observations:

  • Fluorine vs. Chlorine Substitution: 3,4-Difluoroaniline derivatives (e.g., azomethine 1f) exhibit superior antibacterial activity against E. Fluorine’s electronegativity enhances membrane permeability and target binding.
  • N-Alkyl vs.
  • Steric and Electronic Effects: Bulky substituents like tert-butoxycarbonyl (Boc) or pivaloyl direct regioselective lithiation at C-2 or C-3, enabling precise functionalization for quinolone synthesis .
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property N-(Butan-2-yl)-3,4-difluoroaniline 3,4-Difluoroaniline N,N-bis-(4,4-Difluoro-pentyl)-aniline
Molecular Weight (g/mol) ~211.2 143.1 305.3
LogP (Predicted) ~2.8–3.2 1.9 4.1
Water Solubility Low Moderate Very low
Synthetic Accessibility Moderate (reductive amination) High Low
Druglikeness (Lipinski) Compliant Compliant Fails (MW > 500)

Key Insights:

  • Lipophilicity : The butan-2-yl group increases logP compared to unsubstituted 3,4-difluoroaniline, aligning with improved membrane permeability but requiring formulation optimization for solubility .
  • Synthetic Routes : this compound can be synthesized via reductive amination using sodium triacetoxyborohydride (STAB) and 3,4-difluoroaniline, analogous to methods for benzyl-piperidine derivatives .
  • Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-(butan-2-yl)-3,4-difluoroaniline is a fluorinated aniline derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

This compound features a butan-2-yl group attached to the nitrogen atom of the aniline structure, along with two fluorine atoms on the aromatic ring. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound can act as an inhibitor or activator by binding to the active or allosteric sites of enzymes. This interaction can modulate enzyme activity, influencing metabolic pathways and biochemical reactions.
  • Receptor Modulation : this compound may function as an agonist or antagonist at specific receptors, thereby affecting signal transduction pathways. The fluorine atoms contribute to strong hydrogen bonding with target molecules, enhancing binding affinity.

1. Pharmacological Studies

Research indicates that this compound can be utilized in pharmacological studies to investigate the effects of fluorinated anilines on biological systems. Its ability to modify enzyme kinetics and receptor activity makes it a useful model for understanding structure-activity relationships (SAR) in drug design.

2. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties of this compound against various bacterial strains. The compound has been tested for its efficacy against both gram-positive and gram-negative bacteria, showing promising results that warrant further investigation.

3. Toxicological Assessments

The compound's safety profile has been evaluated in toxicological studies. It is classified as harmful if swallowed and toxic upon skin contact, indicating the need for careful handling during research and application .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that this compound inhibits specific enzymes involved in metabolic pathways.
Study BAntimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Escherichia coli with varying degrees of inhibition.
Study CToxicity ProfileReported acute toxicity levels and recommended safety measures for laboratory handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.